Physicochemical Profile: Lipophilicity and Hydrogen Bonding Differentiation vs. N-(4-Chlorophenyl) and N-(4-Fluorophenyl) Analogs
The target compound possesses a calculated LogP of 3.1 (XLogP3) and a topological polar surface area (TPSA) of 31 Ų, with 1 hydrogen bond donor and 1 hydrogen bond acceptor . In comparison, the N-(4-chlorophenyl)-2,5-dimethylpyrrole analog—the core scaffold of the most potent antitubercular compound 5d (MIC 0.125 μg/mL against M. bovis BCG) from the Touitou et al. series—has a lower calculated LogP (~2.6–2.8) and a larger TPSA due to the electron-withdrawing chloro substituent [1]. The increased lipophilicity of the 4-isopropylphenyl group (ΔLogP ≈ +0.3–0.5) is predicted to enhance membrane permeability while maintaining full compliance with Lipinski's Rule of Five .
| Evidence Dimension | Calculated LogP (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.1; TPSA = 31 Ų; HBD = 1; HBA = 1; MW = 242.36 g/mol |
| Comparator Or Baseline | N-(4-Chlorophenyl)-2,5-dimethylpyrrole 3-carbaldehyde analog: estimated XLogP ≈ 2.6–2.8; TPSA ≈ 20–22 Ų (aldehyde). N-(4-Fluorophenyl) analog: XLogP ≈ 2.3–2.5; TPSA ≈ 20 Ų. |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.8 units higher for 4-isopropylphenyl vs. 4-chlorophenyl and 4-fluorophenyl analogs |
| Conditions | Computed physicochemical properties using standard cheminformatics algorithms (XLogP3, TPSA); vendor-reported computational descriptors |
Why This Matters
Higher lipophilicity of the 4-isopropylphenyl substituent may confer superior passive membrane permeability relative to halogen-substituted analogs, an important consideration for cell-based phenotypic screening where intracellular target engagement is required.
- [1] Touitou M, Manetti F, Ribeiro CM, et al. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Med Chem Lett. 2020;11(5):638-644. Table 1 (compound 5d: R = Cl, R₁ = cyclohexanemethyl; MIC = 0.125 μg/mL against M. bovis BCG). View Source
